1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea
Description
1,1-Dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is a thiourea derivative characterized by two benzyl groups at the N1 position and a 2,3-dihydroindenyl substituent at the N3 position. This configuration results in a dihedral angle of 46.75° between the benzoyl and thiourea planes, influencing intermolecular interactions like N–H···S and C–H···O hydrogen bonds .
Properties
IUPAC Name |
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2S/c27-24(25-23-15-21-13-7-8-14-22(21)16-23)26(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJXZMBWKQCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea typically involves the reaction of 2,3-dihydro-1H-indene-2-amine with benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of thiourea have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar bioactivity .
Antimicrobial Activity
The compound's thiourea moiety is known for its antimicrobial properties. Investigations into related thiourea compounds have demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging studies suggest that compounds featuring the indene structure can provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses .
Materials Science
Polymer Synthesis
this compound can serve as a valuable building block in polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties. Such materials may find applications in coatings, adhesives, and advanced composites .
Nanomaterials Development
The compound's unique structure lends itself to the synthesis of nanomaterials. Research has explored the use of thiourea derivatives in the fabrication of nanoparticles with specific functionalities for applications in drug delivery systems and biosensors .
Catalysis
Catalytic Applications
Thioureas are recognized for their role as catalysts in various organic transformations. This compound can potentially act as a catalyst in reactions such as Michael additions and cross-coupling reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Neuroprotective Effects | Indicated reduction in oxidative stress markers in neuronal cells treated with the compound, suggesting protective effects against neurotoxicity. |
Mechanism of Action
The mechanism of action of 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea group, which can form hydrogen bonds and coordinate with metal ions. This interaction can affect various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Catalytic Activity
Thiourea derivatives are widely studied for their catalytic properties. For example:
- Aryl ester thioureas (e.g., compounds 8 and 9 ) showed minimal catalytic conversion (22% after 6 days), while sulfonaryl thiourea 10 achieved 28% conversion, comparable to reference compound 11 (27%) .
- Adamantane-carbonyl thioureas (e.g., compounds 1–3 ) demonstrate enhanced stability in metal coordination due to the bulky adamantyl group, though their solubility is reduced compared to less sterically hindered analogs .
The target compound’s indenyl group, being less bulky than adamantane but more rigid than simple aryl groups, may balance solubility and coordination stability. Its benzyl substituents could further modulate electronic effects, though direct catalytic data is lacking.
Table 1: Catalytic Efficiency of Selected Thiourea Derivatives
| Compound | Substituent | Conversion (%) | Reference |
|---|---|---|---|
| Sulfonaryl thiourea 10 | Sulfonaryl group | 28 | |
| Aryl ester thiourea 9 | Aryl diester | 22 | |
| Adamantane-carbonyl 1 | Adamantane-1-carbonyl | N/A* |
*Biological and catalytic studies for adamantane derivatives focus on coordination chemistry rather than conversion rates.
Coordination Chemistry and Metal Binding
Thioureas act as bidentate ligands via S and O/N coordination. For example:
- Benzoylthioureas form neutral complexes with transition metals (e.g., Cu²⁺, Ni²⁺) through deprotonated thioamide and carbonyl groups .
Table 2: Coordination Properties of Thiourea Derivatives
Crystallographic and Physical Properties
Crystal structures of related compounds highlight the role of substituents in packing efficiency:
- 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea crystallizes in a triclinic system (space group P1) with unit cell parameters a = 9.503 Å, b = 9.650 Å, c = 12.487 Å and melting point 409.15 K .
Biological Activity
1,1-Dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this thiourea derivative, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 320.44 g/mol. The compound features a thiourea moiety which is known for its biological significance.
Antibacterial Activity
Thiourea derivatives have been extensively studied for their antibacterial properties. In particular, research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
Research indicates that the compound's efficacy is comparable to standard antibiotics such as ceftriaxone . The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of thiourea derivatives has been a focal point in recent studies. Notably, this compound has demonstrated promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the compound against various cancer cell lines including pancreatic and breast cancer. The results indicated IC50 values ranging from 7 to 20 µM for different cell lines, suggesting potent anticancer activity . The compound appears to target key molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Pancreatic | 15 |
| Prostate | 12 |
| Breast | 10 |
| Human Leukemia | 5 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has also shown significant anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in vivo and in vitro.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and downregulation of COX enzymes . This suggests potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea, and what key reaction parameters influence yield?
- Methodology : Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For this compound, a two-step approach is recommended:
Step 1 : React 2,3-dihydro-1H-inden-2-amine with benzyl isothiocyanate in anhydrous dichloromethane under nitrogen.
Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Parameters :
- Temperature : Maintain 0–5°C during amine-isothiocyanate coupling to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but require strict moisture control.
- Purification : Monitor TLC for byproducts (e.g., disubstituted thioureas) .
Q. How should researchers handle and store this thiourea derivative to ensure safety and stability?
- Safety Protocols :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; the compound may release toxic fumes (e.g., H₂S) under decomposition.
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis.
- Disposal : Neutralize with 10% NaOH before incineration .
Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?
- Analytical Workflow :
NMR : Use ¹H/¹³C NMR to confirm substituent integration (e.g., dibenzyl groups) and thiourea backbone.
FT-IR : Validate N–H (3100–3300 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches.
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Note that thioureas often exhibit disorder in crystal lattices, requiring high-resolution data (e.g., synchrotron sources) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the conformational dynamics of this thiourea derivative, and what challenges arise during data interpretation?
- Methodology :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to obtain single crystals.
- Data Collection : Employ low-temperature (100 K) measurements to reduce thermal motion artifacts.
- Challenges :
- Disorder : The dihydroindenyl group may exhibit rotational disorder; refine using restraints in software like SHELXL.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···S) to explain stability and reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for thiourea derivatives, and how can study design mitigate such issues?
- Approaches :
Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting activity.
Dose-Response Curves : Use standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize variability.
Theoretical Frameworks : Link results to established mechanisms (e.g., enzyme inhibition via thiourea-metal coordination) to contextualize discrepancies .
Q. How do theoretical frameworks guide the design of thiourea-based inhibitors targeting specific enzymes, and what computational methods validate these interactions?
- Design Strategy :
Docking Studies : Use AutoDock Vina to model thiourea-enzyme binding, focusing on sulfur’s role in coordinating active-site metals.
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution on C=S).
MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
